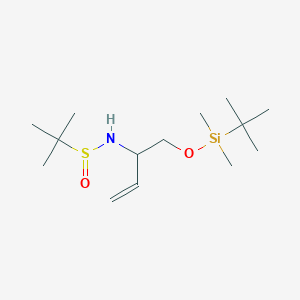
6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Na-Fmoc-Ne-thioacetyl-L-lysine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a thioacetyl group at the epsilon-amino group of the lysine residue. This compound is valuable in the field of biochemistry and molecular biology for the synthesis of peptides and proteins with specific modifications.
准备方法
Synthetic Routes and Reaction Conditions
Na-Fmoc-Ne-thioacetyl-L-lysine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:
Fmoc Protection: The alpha-amino group of L-lysine is protected with the Fmoc group.
Thioacetylation: The epsilon-amino group is then modified with a thioacetyl group using reagents such as thioacetic acid or its derivatives.
Coupling: The protected lysine derivative is coupled to a resin for SPPS.
Chain Elongation: The peptide chain is elongated by sequential addition of amino acids.
Cleavage and Deprotection: The final peptide is cleaved from the resin and deprotected to yield Na-Fmoc-Ne-thioacetyl-L-lysine.
Industrial Production Methods
Industrial production of Na-Fmoc-Ne-thioacetyl-L-lysine follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to ensure efficiency and consistency. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to verify the purity of the final product .
化学反应分析
Types of Reactions
Na-Fmoc-Ne-thioacetyl-L-lysine undergoes various chemical reactions, including:
Substitution Reactions: The thioacetyl group can be substituted with other functional groups.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amino group.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Thioacetyl Substitution: Reagents like hydroxylamine can be used to substitute the thioacetyl group.
Major Products Formed
Fmoc-Deprotected Lysine: Removal of the Fmoc group yields the free amino form of lysine.
Substituted Lysine Derivatives: Substitution of the thioacetyl group results in various lysine derivatives.
科学研究应用
Na-Fmoc-Ne-thioacetyl-L-lysine has several applications in scientific research:
Peptide Synthesis: It is used in the synthesis of peptides with specific modifications for studying protein-protein interactions.
Bioconjugation: The thioacetyl group allows for the attachment of various biomolecules, facilitating the study of biological processes.
Drug Development: Modified peptides containing Na-Fmoc-Ne-thioacetyl-L-lysine are explored for therapeutic applications.
Structural Biology: It aids in the structural analysis of proteins by providing specific sites for labeling and modification.
作用机制
The mechanism of action of Na-Fmoc-Ne-thioacetyl-L-lysine is primarily related to its role in peptide synthesis. The Fmoc group protects the alpha-amino group during synthesis, preventing unwanted reactions. The thioacetyl group provides a reactive site for further modifications or conjugation with other molecules. These modifications allow researchers to create peptides with precise structural and functional properties .
相似化合物的比较
Similar Compounds
Na-Fmoc-Ne-biotinyl-L-lysine: Similar in structure but contains a biotin group instead of a thioacetyl group.
Fmoc-Lys(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of a thioacetyl group.
Fmoc-Lys(Me₃Cl)-OH: Contains a trimethylammonium chloride group instead of a thioacetyl group.
Uniqueness
Na-Fmoc-Ne-thioacetyl-L-lysine is unique due to the presence of the thioacetyl group, which provides a specific site for further chemical modifications. This makes it particularly useful in applications requiring precise control over peptide structure and function .
属性
分子式 |
C23H26N2O4S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H26N2O4S/c1-15(30)24-13-7-6-12-21(22(26)27)25-23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,30)(H,25,28)(H,26,27) |
InChI 键 |
KGWUZOOAQWJKKA-UHFFFAOYSA-N |
规范 SMILES |
CC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


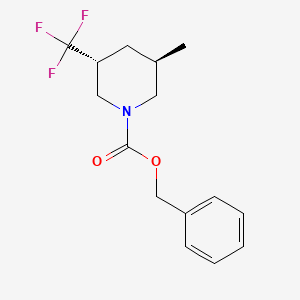
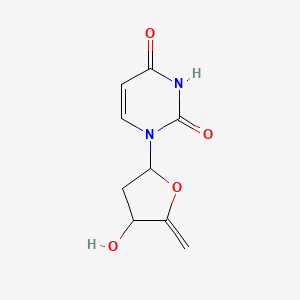
![5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)

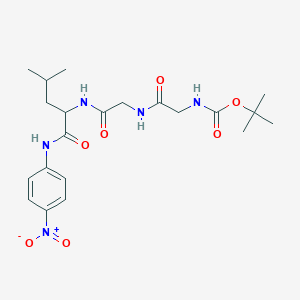

![2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)

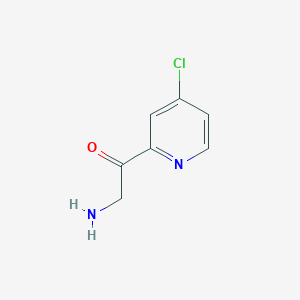
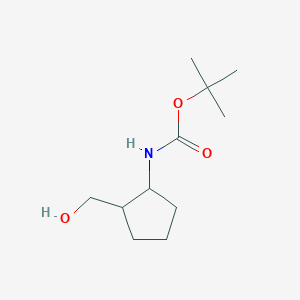
![L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride](/img/structure/B12104837.png)
![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)

